molecular formula C5H2Cl2N2O2 B1322621 3,5-Dichloropyrazine-2-carboxylic acid CAS No. 312736-49-5

3,5-Dichloropyrazine-2-carboxylic acid

Cat. No. B1322621
M. Wt: 192.98 g/mol
InChI Key: QRFOSHOPPFYNAH-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the carboxylic acid group in the molecule suggests that it has acidic properties and can participate in various chemical reactions, particularly those involving the formation of amides, esters, and other derivatives.

Synthesis Analysis

The synthesis of related pyrazinecarboxylic acids has been reported through various methods. For instance, the synthesis of 5-chloropyrazinecarboxylic acid was achieved by condensation of 2-furylglyoxal with aminoacetamide, followed by chlorination and permanganate oxidation . This method could potentially be adapted for the synthesis of 3,5-dichloropyrazine-2-carboxylic acid by introducing an additional chlorination step to incorporate the second chlorine atom.

Molecular Structure Analysis

The molecular structure of pyrazinecarboxylic acids has been extensively studied using X-ray crystallography and spectroscopic methods. For example, the crystal structures of pyrazine-2,3-dicarboxylic acid adducts have been determined, revealing intra- and inter-molecular hydrogen-bonding interactions . These studies provide insights into the potential molecular geometry and bonding patterns of 3,5-dichloropyrazine-2-carboxylic acid, although specific studies on this compound were not provided.

Chemical Reactions Analysis

Pyrazinecarboxylic acids can participate in various chemical reactions, including the formation of supramolecular synthons through hydrogen bonding . The carboxylic acid group can form O-H...N hydrogen bonds in pyrazine monocarboxylic acids and O-H...O hydrogen bonds in pyrazine dicarboxylic acids. These interactions are crucial for crystal engineering strategies and could be relevant for the reactivity of 3,5-dichloropyrazine-2-carboxylic acid in forming molecular cocrystals and other complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinecarboxylic acids can be inferred from related compounds. For instance, the vibrational frequencies and molecular electrostatic potential of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide were obtained using density functional theory, which provides information on the sites and relative reactivities towards electrophilic and nucleophilic attack . These computational studies can be used to predict the behavior of 3,5-dichloropyrazine-2-carboxylic acid in various environments and its potential applications in fields such as nonlinear optics and antiviral activity.

Scientific Research Applications

Supramolecular Chemistry and Metal Complex Formation

  • Carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine, derived from 3,5-dichloropyrazine-2-carboxylic acid, has been studied for its ability to form supramolecular polymers and metal complexes. The compound forms hydrogen bonds and interacts with metal ions like Ag(I), Cu(II), and Zn(II), leading to the formation of metallomacrocycles and coordination polymers, showcasing its potential in the field of supramolecular chemistry and metal complexation (Kong et al., 2012).

Nucleophilic Aromatic Substitution (S(N)Ar) Reactions

  • The reactivity of unsymmetrical 3,5-dichloropyrazines, including derivatives of 3,5-dichloropyrazine-2-carboxylic acid, in nucleophilic aromatic substitution reactions has been extensively studied. This research highlights the impact of electron-withdrawing and electron-donating groups on the regioselectivity of these reactions, providing crucial insights for synthetic applications (Scales et al., 2013).

Synthesis of Antimycobacterial and Antifungal Compounds

  • Substituted amides of pyrazine-2-carboxylic acids, including 3,5-dichloropyrazine-2-carboxylic acid derivatives, have been synthesized and evaluated for their antimycobacterial and antifungal activities. These compounds have shown significant activity against Mycobacterium tuberculosis and various fungal strains, indicating their potential as antimicrobial agents (Doležal et al., 2006).

Biological-Based Nano Organo Solid Acids

  • Novel biological-based nano organo solid acids, including derivatives of 3,5-dichloropyrazine-2-carboxylic acid, have been synthesized and characterized. Their catalytic applications in various organic synthesis processes showcase their potential in green chemistry and industrial applications (Zolfigol et al., 2015).

Synthesis of Pyrazine Nucleoside Analogues

  • An improved methodology for the synthesis of asymmetrically substituted pyrazines, starting from 3,5-dichloropyrazin-2(1H)-ones, has been developed. This includes the synthesis of several nucleoside analogues containing the pyrazine core, which are important in medicinal chemistry and drug development (Modha et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFOSHOPPFYNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627428
Record name 3,5-Dichloropyrazine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyrazine-2-carboxylic acid

CAS RN

312736-49-5
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloropyrazine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (0.78 g) in tetrahydrofuran (40 ml) is added dropwise a 1.6M solution of n-butyl lithium in hexane (4.82 ml) in a dry ice-acetone bath over a period of 3 minutes. The mixture is stirred in the same bath for 30 minutes. To the mixture is added dropwise a solution of 2,6-dichloropyrazine (0.50 g) in tetrahydrofuran (5 ml) at the same temperature over a period of 15 minutes, and the mixture is stirred for one hour. The reaction mixture is poured into dry ice, and the mixture is stirred at room temperature for one hour. The reaction mixture is diluted with a 10% aqueous hydrochloric acid solution in order to adjust the pH value thereof to about 2, and then extracted with ethyl acetate. The combined organic layers are extracted with a saturated aqueous sodium hydrogen carbonate solution, and the aqueous extract is washed with ethyl acetate, acidified with a 10% aqueous hydrochloric acid, and extracted with ethyl acetate. The combined organic layer is washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is triturated with a mixture of chloroform and hexane (1:1) to give 2-carboxy-3,5-dichloropyrazine (234 mg) as a slightly brown crystalline powder, m.p. 139-141° C., MS (m/z): 191 (M−H)−.
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0.78 g
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40 mL
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0.5 g
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5 mL
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Synthesis routes and methods II

Procedure details

To a THF solution of 2,2,6,6-tetramethylpiperidine was added n-butyllithium under ice cooling and was further added a THF solution of 2,6-dichloropyrazine at −78° C. After 30 minutes of stirring, dry ice was added to the reaction mixture and, after 30 minutes of stirring, 1 M hydrochloric acid was added thereto. Thereafter, purification in the usual way afforded 3,5-dichloropyrazine-2-carboxylic acid (pale yellow solid). FAB-MS: 191 (M−H)−.
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Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (13.0 mL, 92.6 mmol, 2.3 eq.) in anhydrous THF (300 mL) at −78° C. under N2 was added dropwise a solution of 1.6 M nBuLi in hexanes (57.9 mL, 92.6 mmol, 2.3 eq.). After 1 hour a solution of 2,6-dichloropyrazine in anhydrous THF (6.0 g, 40.3 mmol) was added dropwise over 30 minutes. After stirring at −78° C. for 1 hour, the reaction mixture was poured onto crushed dry ice (solid carbon dioxide), and the reaction mixture was stirred at ambient temperature for 16 hours. The mixture was then diluted with water (100 mL) and washed with ethyl acetate (3×100 mL). The aqueous layer was cooled to 0° C., acidified with 2N HCl until pH ˜2, and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The resultant crude was purified by column chromatography (Si-PPC, gradient 0% to 50%, methanol in dichloromethane) to give the desired product as a beige solid (3.16 g, 40.6%). 1H NMR (CDCl3, 400 MHz) δ ppm 8.60 (s, 1H).
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13 mL
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hexanes
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57.9 mL
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300 mL
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6 g
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100 mL
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40.6%

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